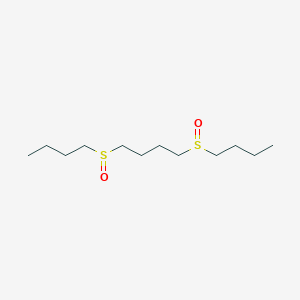
1,4-Di(butane-1-sulfinyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(butylsulfinyl)butane is an organic compound with the molecular formula C12H26O2S2. It is characterized by the presence of two butylsulfinyl groups attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(butylsulfinyl)butane can be synthesized through the oxidation of 1,4-bis(butylthio)butane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfinyl groups .
Industrial Production Methods: While specific industrial production methods for 1,4-Bis(butylsulfinyl)butane are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(butylsulfinyl)butane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.
Reduction: Reduction reactions can revert the sulfinyl groups back to thioether groups.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 1,4-Bis(butylsulfonyl)butane.
Reduction: 1,4-Bis(butylthio)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(butylsulfinyl)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Bis(butylsulfinyl)butane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The sulfinyl groups can interact with various molecular targets, including enzymes and proteins, potentially affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(butylthio)butane
- 1,4-Bis(butylsulfonyl)butane
- 1,4-Bis(tert-butylsulfinyl)butane
Comparison: 1,4-Bis(butylsulfinyl)butane is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity compared to thioether or sulfonyl analogs. The sulfinyl groups offer a balance between stability and reactivity, making the compound versatile for various applications. In contrast, thioether compounds are more prone to oxidation, while sulfonyl compounds are more stable but less reactive .
Eigenschaften
CAS-Nummer |
34757-37-4 |
|---|---|
Molekularformel |
C12H26O2S2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
1,4-bis(butylsulfinyl)butane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-9-15(13)11-7-8-12-16(14)10-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
CZFHAFAQIJDRMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)CCCCS(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


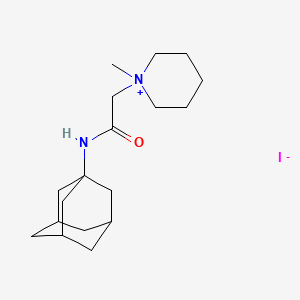
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
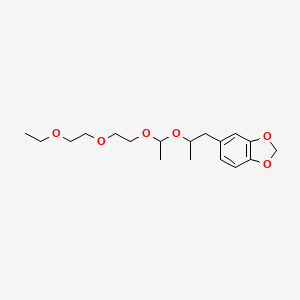
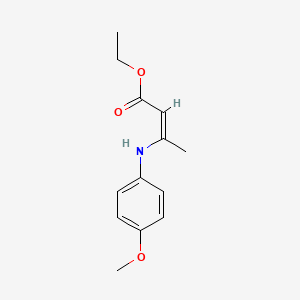
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
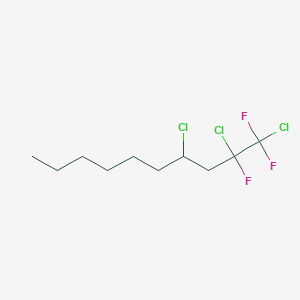
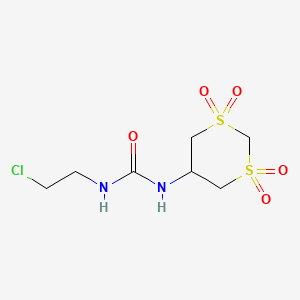

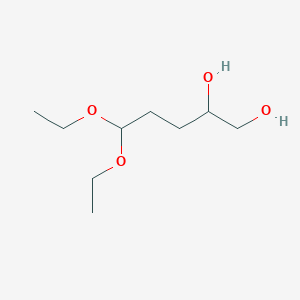

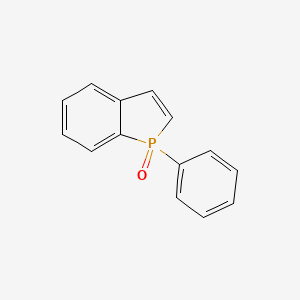
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)


